N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
CAS No.: 896330-58-8
Cat. No.: VC11905970
Molecular Formula: C23H23ClN2O6S
Molecular Weight: 491.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896330-58-8 |
|---|---|
| Molecular Formula | C23H23ClN2O6S |
| Molecular Weight | 491.0 g/mol |
| IUPAC Name | N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
| Standard InChI | InChI=1S/C23H23ClN2O6S/c1-31-19-6-3-2-5-16(19)12-13-25-22(27)23(28)26-15-21(20-7-4-14-32-20)33(29,30)18-10-8-17(24)9-11-18/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28) |
| Standard InChI Key | PPWUMOJZWQDYDS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features an ethanediamide backbone substituted with two distinct side chains:
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N-terminal side chain: A 2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl group.
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N'-terminal side chain: A 2-(2-methoxyphenyl)ethyl group.
The 4-chlorobenzenesulfonyl moiety introduces electron-withdrawing characteristics, while the furan-2-yl and 2-methoxyphenyl groups contribute aromatic and steric diversity. This combination suggests potential interactions with biological targets requiring both hydrophobic and polar binding pockets .
Spectroscopic Signatures
While experimental spectra for this compound are unavailable, predictions based on structural analogs indicate:
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IR Spectroscopy: Strong absorption bands near 1,150 cm⁻¹ (S=O stretching of sulfonyl) and 1,650 cm⁻¹ (amide C=O) .
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NMR: Expected resonances include a singlet for the sulfonyl-linked chlorine-substituted aromatic protons (δ 7.5–7.7 ppm) and distinct multiplet patterns for the furan and methoxyphenyl protons .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The molecule can be dissected into three key fragments:
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4-Chlorobenzenesulfonyl chloride (precursor for sulfonamide formation) .
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2-Furanmethanamine (source of the furyl-ethyl group).
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2-(2-Methoxyphenyl)ethylamine (provider of the methoxy-substituted side chain).
Sulfonamide Coupling
Reaction of 4-chlorobenzenesulfonyl chloride with 2-furanmethanamine in dichloromethane using triethylamine as a base yields the intermediate N-(2-furan-2-ylethyl)-4-chlorobenzenesulfonamide. Typical conditions involve stirring at 0–5°C for 2 hr, achieving yields of 68–72% after aqueous workup .
Amide Bond Formation
The ethanediamide bridge is constructed via a two-step process:
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Activation: Treatment of oxalyl chloride with DMF catalyst generates the reactive dichloride.
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Coupling: Sequential reaction with the sulfonamide-bearing amine and 2-(2-methoxyphenyl)ethylamine in THF at −78°C, followed by gradual warming to room temperature. This method, adapted from similar diamide syntheses , typically attains 45–55% isolated yield.
Physicochemical Profiling
Key Properties
Stability Considerations
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